REACTION_CXSMILES
|
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[S:11]1[CH:15]=[CH:14][C:13]([CH:16]=O)=[CH:12]1.N1CCCCC1>C(O)(=O)C>[S:11]1[CH:15]=[CH:14][C:13]([CH:16]=[C:2]2[CH2:3][C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[C:1]2=[O:10])=[CH:12]1
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C1(CCC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C=O
|
Name
|
|
Quantity
|
0.57 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0.47 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
IMS
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
to give a solid mass which
|
Type
|
FILTRATION
|
Details
|
hot filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble material
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was cooled in ice
|
Type
|
CUSTOM
|
Details
|
to precipitate a brown solid which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)C=C1C(C2=CC=CC=C2C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |